molecular formula C5H3Cl2N3O B1604898 4,6-Dichloropyrimidine-5-carboxamide CAS No. 911461-47-7

4,6-Dichloropyrimidine-5-carboxamide

Cat. No.: B1604898
CAS No.: 911461-47-7
M. Wt: 192 g/mol
InChI Key: QYAHLZVZKDGUAW-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidine-5-carboxamide is a derivative of pyrimidine, an aromatic heterocyclic organic compound. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties . The presence of chlorine atoms at positions 4 and 6, along with a carboxamide group at position 5, makes this compound a compound of interest in various scientific research fields.

Properties

IUPAC Name

4,6-dichloropyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-3-2(5(8)11)4(7)10-1-9-3/h1H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAHLZVZKDGUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344914
Record name 4,6-dichloropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911461-47-7
Record name 4,6-Dichloro-5-pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911461-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-dichloropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 4,6-Dihydroxypyrimidine

  • Starting materials: Formamide, absolute ethanol, sodium ethoxide, and diethyl malonate.
  • Procedure: Formamide and absolute ethanol are mixed with sodium ethoxide and heated to about 90 °C. Diethyl malonate is added dropwise over several hours under reflux conditions, followed by an 8-hour incubation.
  • Workup: The reaction mixture is acidified with hydrochloric acid to pH 2–6, cooled, centrifuged, and dried to isolate 4,6-dihydroxypyrimidine.
  • Yield: The overall yield for this step is high, contributing to an overall reaction yield of over 83% based on diethyl malonate.

Chlorination to 4,6-Dichloropyrimidine

  • Reagents: 4,6-dihydroxypyrimidine, dichloroethane, chlorination catalyst, and thionyl chloride.
  • Procedure: The dihydroxypyrimidine is suspended in dichloroethane with a chlorination catalyst and heated to reflux. Thionyl chloride is added slowly, and the mixture is maintained at reflux to complete chlorination.
  • Workup: After cooling, dichloroethane is recovered, and the product is crystallized, centrifuged, and dried.
  • Advantages: This method is industrially favorable due to simplicity, cost-effectiveness, environmental friendliness, and high purity of the product.

Conversion to 4,6-Dichloropyrimidine-5-carboxamide

The transformation of 4,6-dichloropyrimidine to the 5-carboxamide derivative involves functionalization at the 5-position of the pyrimidine ring.

Preparation of 4,6-Dichloropyrimidine-5-carboxaldehyde

  • Reagents: 4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl3), and N,N-dimethylformamide (DMF).
  • Procedure: POCl3 is added slowly to DMF under nitrogen at 0 °C to form the Vilsmeier reagent. Then, 4,6-dihydroxypyrimidine is added portion-wise at low temperature. The mixture is stirred at room temperature and then refluxed for several hours.
  • Workup: The reaction mixture is cooled, poured into ice water, and extracted with ethyl acetate. The organic phase is washed with water and saturated sodium bicarbonate, dried, filtered, and concentrated under reduced pressure.
  • Yield: Approximately 68–70% yield of 4,6-dichloropyrimidine-5-carboxaldehyde is obtained, which is used directly in subsequent steps.

Conversion of Aldehyde to Carboxamide

  • While specific detailed procedures for the direct conversion of the aldehyde to the carboxamide are less frequently disclosed, a common approach involves oxidation of the aldehyde to the corresponding acid followed by amidation.
  • Alternatively, chlorination of 4,6-dihydroxypyrimidine in the presence of an amide source can directly yield the carboxamide derivative.

Alternative Synthetic Routes and Catalytic Improvements

  • Use of solid acid catalysts in related pyrimidine syntheses has been reported to simplify the process, improve catalyst recovery, and reduce costs. For example, in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, solid acid catalysts enabled high purity and yields around 75% overall.
  • Although this example involves a substituted pyrimidine, similar catalytic strategies may be adapted for 4,6-dichloropyrimidine derivatives to enhance efficiency.

Summary Table of Key Preparation Steps

Step Starting Material(s) Reagents/Conditions Product Yield (%) Notes
1 Formamide, Ethanol, Sodium ethoxide, Diethyl malonate Stirring, heating to 90 °C, acidification (HCl) 4,6-Dihydroxypyrimidine >83 Industrially scalable, environmentally friendly
2 4,6-Dihydroxypyrimidine Dichloroethane, chlorination catalyst, Thionyl chloride, reflux 4,6-Dichloropyrimidine High Simple, cost-effective, high purity
3 4,6-Dihydroxypyrimidine POCl3, DMF, 0 °C to reflux 4,6-Dichloropyrimidine-5-carboxaldehyde 68–70 Vilsmeier formylation, direct use in next step
4 4,6-Dichloropyrimidine-5-carboxaldehyde Oxidation and amidation or direct amidation This compound Not specified Common synthetic transformation, details vary

Research Findings and Industrial Considerations

  • The preparation method starting from formamide and diethyl malonate to 4,6-dihydroxypyrimidine followed by chlorination with thionyl chloride is well-documented for industrial production due to its high yield, low cost, and environmental compliance.
  • The Vilsmeier reaction using POCl3 and DMF to introduce the aldehyde group at the 5-position is a robust method with moderate to good yields and is a key intermediate step toward the carboxamide.
  • The direct chlorination in the presence of amides or subsequent conversion of aldehyde to carboxamide requires optimization depending on scale and purity requirements.
  • Use of recyclable solid acid catalysts in related pyrimidine syntheses offers potential for process intensification and cost reduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloropyrimidine-5-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. This group enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets .

Biological Activity

4,6-Dichloropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 4 and 6 positions with chlorine atoms and a carboxamide group at the 5 position. This specific arrangement contributes to its biological properties.

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance, pyrimidine derivatives have been reported to possess antibacterial and antifungal activities. In particular, the compound has been evaluated against various pathogens, demonstrating effectiveness in inhibiting growth.

Compound Pathogen Activity
This compoundE. coliModerate inhibition
This compoundS. aureusSignificant inhibition

Anti-inflammatory Effects

Studies have indicated that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for COX-2 inhibition by related compounds are reported to be comparable to standard anti-inflammatory drugs.

Compound Target IC50 (µM)
Compound ACOX-20.04 ± 0.01
Compound BCOX-10.05 ± 0.02

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. A study highlighted that certain pyrimidine carboxamides exhibited moderate to potent activity against Mycobacterium tuberculosis (Mtb) strains without cross-resistance to conventional drugs, suggesting a novel mechanism of action.

Structure-Activity Relationships (SAR)

The SAR studies of pyrimidine derivatives indicate that modifications at specific positions on the pyrimidine ring can significantly alter biological activity. For example, substituents at the 2-position have been shown to enhance anti-inflammatory properties.

Key Findings:

  • Chloro Substituents: The presence of chlorine at the 4 and 6 positions enhances antibacterial activity.
  • Amide Group: The carboxamide group is crucial for maintaining biological activity and interaction with target enzymes.

Case Study 1: Antibacterial Evaluation

In a controlled study, this compound was tested against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial viability compared to untreated controls, highlighting its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Assessment

A series of in vivo experiments demonstrated that the administration of the compound resulted in reduced inflammation markers in animal models subjected to carrageenan-induced paw edema. The compound exhibited effects comparable to established anti-inflammatory agents like indomethacin.

Q & A

Q. What are the standard synthetic routes for 4,6-Dichloropyrimidine-5-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves chlorination and amidation of pyrimidine precursors. For example, 4,6-dichloropyrimidine-5-carbaldehyde can react with amines or ammonia under controlled conditions (50–100°C) in solvents like ethanol or water to introduce the carboxamide group . Optimization includes adjusting temperature, solvent polarity, and stoichiometry of reagents. Catalytic methods, such as using palladium or copper catalysts for cross-coupling reactions, may enhance yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the chlorination pattern and carboxamide substitution. For example, the aldehyde proton in 4,6-dichloropyrimidine-5-carbaldehyde appears at ~9.8 ppm in 1^1H NMR, while carboxamide protons resonate at 6.5–7.5 ppm .
  • HPLC/MS : Reversed-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) resolves impurities. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 205.98) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged exposure to light or acidic/basic conditions. Storage at −20°C in inert atmospheres (argon) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from variability in assay conditions (e.g., pH, temperature) or impurities in synthesized batches. A systematic approach includes:

  • Reproducibility Checks : Repeating assays with rigorously purified compounds (≥95% purity via HPLC).
  • Meta-Analysis : Cross-referencing data from PubChem, DSSTox, and peer-reviewed studies to identify outliers .
  • Mechanistic Studies : Using computational docking (e.g., AutoDock Vina) to validate interactions with biological targets like kinases or enzymes .

Q. What strategies are employed to modify the carboxamide group for enhanced bioactivity in pyrimidine derivatives?

  • Bioisosteric Replacement : Substituting the carboxamide with sulfonamide or urea groups improves metabolic stability .
  • Protecting Group Chemistry : Using tert-butyl or benzyl groups during synthesis prevents unwanted side reactions. For instance, tert-butylglycine esters enhance regioselectivity in nucleophilic substitutions .

Q. How does the chlorination pattern at the 4- and 6-positions influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing effect of chlorine atoms activates the pyrimidine ring for nucleophilic attack. Kinetic studies show that 4,6-dichloro derivatives react faster with amines than mono-chlorinated analogs. For example, reactions with glycine esters proceed via SNAr mechanisms, with rate constants dependent on solvent dielectric constant (e.g., 2.5 × 103^{-3} s1^{-1} in DMSO) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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